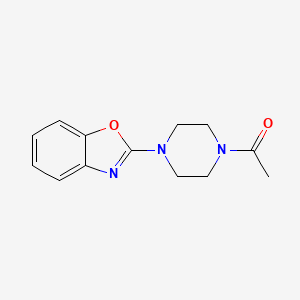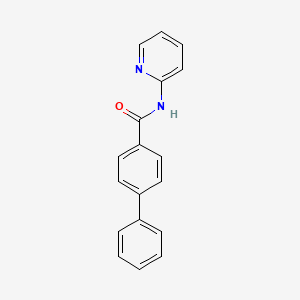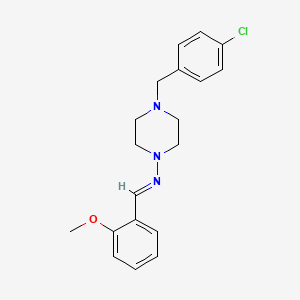![molecular formula C14H12ClNO2 B5549054 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)
2-[(2-chlorobenzyl)oxy]benzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzaldehyde oximes, including 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime, often involves the reaction of benzaldehyde with hydroxylamine in the presence of suitable catalysts and conditions. For instance, the synthesis of benzaldehyde oxime has been catalyzed by Iron(III) Chloride in ethanol/water solvent, showcasing a high yield of 91.1% under optimal conditions (Zhang Hong-ping, 2012). Similar methodologies can be adapted for the synthesis of substituted benzaldehyde oximes by altering the substituents on the benzaldehyde precursor.
Molecular Structure Analysis
The molecular structure of benzaldehyde oxime derivatives, including those with substituents, has been a subject of study. For example, the structure of 2-formylthymol oxime exhibits intra- and intermolecular hydrogen bonding, showcasing the complex interactions that govern the stability and reactivity of these molecules (R. Bendre, R. Butcher, A. Kuwar, 2005). Such studies provide insights into how substituents like the 2-chlorobenzyl group might affect the overall structure and properties of the molecule.
Chemical Reactions and Properties
Benzaldehyde oximes undergo various chemical reactions, including oxidation and C-H functionalization. The aerobic oxidation of oximes to carbonyl compounds catalyzed by metalloporphyrins is an example of such transformations (Xiantai Zhou, Qiu-Lan Yuan, Hongbing Ji, 2010). Additionally, C-H hydroxylation of benzaldehydes using a transient directing group showcases the potential for direct functionalization of the aromatic ring, relevant to derivatives like 2-[(2-chlorobenzyl)oxy]benzaldehyde oxime (Xiao-Yang Chen, Seyma Ozturk, E. J. Sorensen, 2017).
Physical Properties Analysis
The physical properties of benzaldehyde oximes, including solubility, melting point, and crystal structure, are influenced by their molecular structure. Studies on compounds like 2-formylthymol oxime provide valuable data on the crystallography and hydrogen bonding patterns, which are crucial for understanding the physical characteristics of these molecules (R. Bendre, R. Butcher, A. Kuwar, 2005).
Chemical Properties Analysis
The chemical properties of benzaldehyde oximes, such as reactivity towards oxidants, nucleophiles, and electrophiles, are central to their applications in synthesis and organic transformations. The efficient aerobic oxidation of oximes to carbonyl compounds illustrates the oxidative reactivity of these compounds, which can be tailored by substituents on the benzaldehyde core (Xiantai Zhou, Qiu-Lan Yuan, Hongbing Ji, 2010).
Aplicaciones Científicas De Investigación
Transition-metal Catalyzed Reactions
Transition-metal triflates catalyze the formation of benzaldehyde O-tetrahydrofuran-2-yl oximes through C–H functionalization, showcasing the role of Lewis acids in synthesizing oxime ketal structures from benzaldoximes and aqueous tetrahydrofuran (Shafi, 2015).
Mechanistic Aspects in the Formation of Aldehydes and Nitriles
The photosensitized reactions of benzaldehyde oximes under electron-transfer conditions lead to the formation of both aldehydes and nitriles. This process involves the generation of iminoxyl and iminoyl radicals, influenced by the substitution pattern on the benzaldehyde oximes (de Lijser et al., 2006).
Oxidation of Oximes to Carbonyl Compounds
Metalloporphyrins catalyze the efficient oxidation of oximes to carbonyl compounds using molecular oxygen, with benzaldehyde acting as an oxygen acceptor. This highlights the impact of catalyst type, solvent, and temperature on oxime oxidation processes (Zhou, Yuan, & Ji, 2010).
Synthesis and Antimicrobial Activities of Oxime Derivatives
Oxime derivatives synthesized from O-benzylhydroxylamines and primary benzaldehydes or salicylaldehydes have been investigated as potential inhibitors of β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), demonstrating significant antimicrobial activities. This indicates the pharmaceutical relevance of benzaldehyde oxime derivatives (Luo et al., 2012).
Thermal Hazard and Safety Relief of Benzaldehyde Oxime
The thermal decomposition of benzaldehyde oxime poses significant hazards due to the low initial decomposition temperature and substantial heat release. The study of its thermal hazards underscores the importance of proper temperature control to prevent accidents during production and storage (Deng et al., 2017).
Propiedades
IUPAC Name |
(NE)-N-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-7-3-1-6-12(13)10-18-14-8-4-2-5-11(14)9-16-17/h1-9,17H,10H2/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMBTGSCXXONLN-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=NO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=N/O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorobenzyl)oxy]benzaldehyde oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)


![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![4-methyl-2-[2-(2-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5549056.png)
![5-{4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone dihydrochloride](/img/structure/B5549059.png)
